Hexyl isocyanide

Biochemistry Heme Protein Binding Ligand Interaction

Hexyl isocyanide (CAS 15586-23-9), also known as 1-isocyanohexane or n-hexyl isocyanide, is a primary alkyl isocyanide characterized by a six-carbon linear chain (C₇H₁₃N) attached to the reactive isocyanide (-N≡C) functional group. This class of compounds is distinguished by a nucleophilic and electrophilic terminal carbon, enabling unique reactivity in multicomponent reactions (e.g., Ugi, Passerini) and serving as a versatile ligand in organometallic chemistry.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 15586-23-9
Cat. No. B099176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl isocyanide
CAS15586-23-9
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCCCCCC[N+]#[C-]
InChIInChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3
InChIKeyAWJCOFYWVBNFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Isocyanide (CAS 15586-23-9): Technical Specifications and Procurement Overview


Hexyl isocyanide (CAS 15586-23-9), also known as 1-isocyanohexane or n-hexyl isocyanide, is a primary alkyl isocyanide characterized by a six-carbon linear chain (C₇H₁₃N) attached to the reactive isocyanide (-N≡C) functional group [1]. This class of compounds is distinguished by a nucleophilic and electrophilic terminal carbon, enabling unique reactivity in multicomponent reactions (e.g., Ugi, Passerini) and serving as a versatile ligand in organometallic chemistry [2]. As a colorless liquid with a molecular weight of 111.18 g/mol, it is a critical building block for synthesizing complex molecules in medicinal chemistry and materials science [1].

Hexyl Isocyanide vs. Shorter-Chain Alkyl Isocyanides: Why Substitution Compromises Performance


Substituting hexyl isocyanide with a shorter-chain alkyl isocyanide (e.g., methyl, ethyl, or butyl isocyanide) is not a benign exchange; it fundamentally alters key physicochemical and biochemical properties. The length of the alkyl chain directly dictates the compound's lipophilicity, which in turn governs its behavior in biological systems, its adsorption characteristics on surfaces, and its solubility profile [1][2]. While the isocyanide functional group provides a common reactive center, the alkyl tail is a critical determinant of molecular recognition, steric interactions, and hydrophobic partitioning. The quantitative evidence below demonstrates that hexyl isocyanide occupies a distinct performance niche that cannot be replicated by its lower-molecular-weight analogs.

Hexyl Isocyanide: A Quantitative Comparison of Performance Against Key Analogs


Enhanced Binding Affinity to Cytochrome c' Driven by Hydrophobic Partitioning

In a direct comparative study of alkyl isocyanide binding to ferrous cytochrome c' from Rhodospirillum molischianum, n-hexyl isocyanide exhibits a significantly higher equilibrium binding constant than its shorter-chain analogs. This enhanced affinity is attributed to favorable hydrophobic partitioning of the longer hexyl chain into the heme coordination site, an effect not observed with smaller ligands [1].

Biochemistry Heme Protein Binding Ligand Interaction

Defined Lipophilicity (XLogP3) for Predictive Partitioning and Solubility

The computed XLogP3 value for hexyl isocyanide is 2.2 [1]. While direct experimental partition coefficients for the full series of n-alkyl isocyanides are not consistently reported, this value places it in a significantly more lipophilic regime compared to inferred values for smaller analogs. For reference, the computed XLogP3 for methyl isocyanide is -0.1, representing a difference of over 2 log units [2].

Medicinal Chemistry ADME Prediction Lipophilicity

Comparable Gold Surface Adsorption Kinetics and Coverage for Mid-Chain Isocyanides

A systematic study on the chemisorption of n-alkyl isocyanides onto gold powder revealed that for alkyl chains with fewer than 12 carbon units (C4 to C8), including n-hexyl isocyanide, the equilibrium binding constants (K1), surface coverages (n1s and na mol/gAu), and qualitative rates of solution-surface equilibria are identical within experimental error [1].

Materials Science Surface Chemistry Self-Assembled Monolayers

Hexyl Isocyanide (CAS 15586-23-9): Optimal Application Scenarios Based on Quantitative Evidence


Investigating Hydrophobic Binding Pockets in Heme Proteins

Based on its ~30-fold higher binding affinity for cytochrome c' compared to methyl isocyanide [1], hexyl isocyanide is an ideal probe for studying the steric and hydrophobic constraints of heme coordination sites in proteins like cytochromes and myoglobins. Its specific chain length allows researchers to dissect the contributions of hydrophobic partitioning versus steric hindrance in ligand binding.

Formation of Mid-Chain-Length Self-Assembled Monolayers (SAMs) on Gold

For researchers fabricating SAMs on gold surfaces, hexyl isocyanide offers adsorption kinetics and equilibrium coverage identical to its C4 and C8 counterparts [2]. This makes it a predictable and reliable component in surface science studies where a specific chain length within the C4-C8 window is required for tuning surface properties like wettability or electron transfer rates.

Synthesis of Lipophilic Peptidomimetics via Multicomponent Reactions

The elevated XLogP3 value of 2.2 for hexyl isocyanide (versus -0.1 for methyl isocyanide) [3][4] makes it a superior building block in Ugi or Passerini reactions when the target product requires enhanced membrane permeability or solubility in non-polar media. This is particularly relevant in medicinal chemistry campaigns aimed at developing orally bioavailable or CNS-penetrant compounds.

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